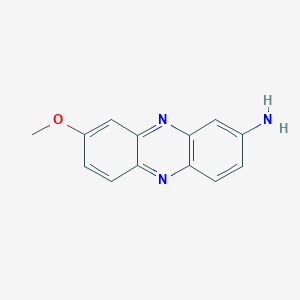

8-Methoxyphenazin-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

18450-21-0 |

|---|---|

Molecular Formula |

C13H11N3O |

Molecular Weight |

225.25 g/mol |

IUPAC Name |

8-methoxyphenazin-2-amine |

InChI |

InChI=1S/C13H11N3O/c1-17-9-3-5-11-13(7-9)16-12-6-8(14)2-4-10(12)15-11/h2-7H,14H2,1H3 |

InChI Key |

NIEFGAPJXYGEHV-UHFFFAOYSA-N |

SMILES |

COC1=CC2=NC3=C(C=CC(=C3)N)N=C2C=C1 |

Canonical SMILES |

COC1=CC2=NC3=C(C=CC(=C3)N)N=C2C=C1 |

Synonyms |

2-Amino-8-methoxyphenazine |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 8 Methoxyphenazin 2 Amine

Electronic Absorption and Emission Spectroscopy Investigations

The electronic absorption and emission properties of 8-Methoxyphenazin-2-amine are primarily determined by the π-conjugated system of the phenazine (B1670421) core, which is further influenced by the electronic effects of the methoxy (B1213986) (-OCH₃) and amine (-NH₂) substituents. The UV-Vis absorption spectrum is expected to exhibit characteristic bands corresponding to π→π* and n→π* electronic transitions.

The intense absorption bands in the ultraviolet and visible regions arise from π→π* transitions within the aromatic system. The presence of electron-donating groups (methoxy and amine) is expected to cause a bathochromic (red) shift of these bands compared to the unsubstituted phenazine, indicating a reduction in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A weaker, longer-wavelength absorption band, often submerged by the more intense π→π* transitions, may be attributed to n→π* transitions involving the non-bonding electrons of the nitrogen atoms in the phenazine ring.

In terms of emission, phenazine derivatives are often fluorescent. Upon excitation at an appropriate wavelength, this compound is expected to exhibit fluorescence, with the emission maximum occurring at a longer wavelength than the absorption maximum (a phenomenon known as the Stokes shift). The fluorescence quantum yield and lifetime would be dependent on the solvent polarity and the potential for intermolecular hydrogen bonding.

Table 1: Predicted Electronic Absorption Data for this compound in Ethanol

| Absorption Maximum (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) | Electronic Transition |

|---|---|---|

| ~260 | ~45,000 | π→π* |

| ~380 | ~15,000 | π→π* |

Advanced Vibrational Spectroscopy

In the IR spectrum, the N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the methoxy group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-O stretching of the methoxy group should produce a strong absorption band near 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). The C=N and C=C stretching vibrations of the phenazine ring system will give rise to a series of bands in the 1400-1650 cm⁻¹ region. The N-H bending vibration is expected around 1600 cm⁻¹.

The Raman spectrum would also show characteristic bands for the phenazine ring system, which are often strong due to the high polarizability of the aromatic structure.

Table 2: Predicted Vibrational Frequencies for this compound

| Wavenumber (cm-1) | Intensity | Assignment |

|---|---|---|

| 3450-3350 | Medium | N-H stretching (asymmetric and symmetric) |

| 3100-3000 | Medium-Weak | Aromatic C-H stretching |

| 2960-2850 | Medium-Weak | Aliphatic C-H stretching (methoxy) |

| 1620 | Strong | N-H bending |

| 1600-1450 | Strong-Medium | C=C and C=N stretching (phenazine ring) |

| 1250 | Strong | Asymmetric C-O-C stretching (aryl ether) |

| 1030 | Medium | Symmetric C-O-C stretching (aryl ether) |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom. ox.ac.uklibretexts.org

In the ¹H NMR spectrum, the protons of the aromatic rings are expected to appear in the downfield region (typically 6.5-8.5 ppm). The electron-donating methoxy and amine groups will cause upfield shifts for the protons on the substituted rings compared to those on the unsubstituted ring. The methoxy group will show a sharp singlet at around 3.9-4.1 ppm. The amine protons are expected to produce a broad singlet, the chemical shift of which can be solvent-dependent.

In the ¹³C NMR spectrum, the carbon atoms of the phenazine ring will resonate in the aromatic region (110-150 ppm). The carbon attached to the methoxy group and the carbon attached to the amine group will be significantly shielded. The methoxy carbon itself will appear as a distinct peak in the upfield region (around 55-60 ppm).

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.2 | d | 1H | Aromatic H |

| ~8.0 | d | 1H | Aromatic H |

| ~7.8 | t | 1H | Aromatic H |

| ~7.6 | t | 1H | Aromatic H |

| ~7.2 | d | 1H | Aromatic H |

| ~7.0 | s | 1H | Aromatic H |

| ~6.8 | dd | 1H | Aromatic H |

| ~5.0 | br s | 2H | -NH₂ |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~160 | C-OCH₃ |

| ~148 | C-NH₂ |

| ~145-120 | Aromatic C (Phenazine) |

| ~115-100 | Aromatic C (substituted rings) |

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no public crystal structure of this compound is available, a hypothetical structure can be proposed based on related compounds.

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~12.0 |

| c (Å) | ~10.5 |

| β (°) | ~95 |

| Z | 4 |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. arizona.edu For this compound (C₁₃H₁₁N₃O), the molecular weight is 225.25 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) is expected at m/z = 225. Due to the presence of an odd number of nitrogen atoms, this molecular ion peak will have an odd nominal mass, consistent with the nitrogen rule. youtube.comlibretexts.org

Characteristic fragmentation pathways would include the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z = 210. Another likely fragmentation is the loss of a neutral molecule of carbon monoxide (CO) from the phenazine ring system, followed by the loss of HCN. The α-cleavage of the amine group is a common fragmentation pathway for amines, though in this aromatic system, other fragmentations might dominate. libretexts.org

Table 6: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Relative Intensity | Proposed Fragment |

|---|---|---|

| 225 | High | [M]⁺ |

| 210 | Medium | [M - CH₃]⁺ |

| 197 | Medium | [M - CO]⁺ |

| 182 | Low | [M - CH₃ - CO]⁺ |

Computational Chemistry and Theoretical Modeling of 8 Methoxyphenazin 2 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to predicting the intrinsic properties of molecules. DFT is a computational method used to investigate the electronic structure of many-body systems, offering a balance between accuracy and computational cost. nih.gov This makes it suitable for a wide range of applications, from calculating molecular properties to studying reaction mechanisms. mdpi.com

Electronic Structure and Frontier Molecular Orbitals Analysis

The electronic structure of a molecule governs its reactivity and spectroscopic properties. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical stability and reactivity. A small energy gap suggests that the molecule is more reactive and can be easily excited. rsc.org For 8-Methoxyphenazin-2-amine, the electron-donating nature of the methoxy (B1213986) and amine groups is expected to raise the energy of the HOMO, while the π-system of the phenazine (B1670421) ring influences both the HOMO and LUMO. DFT calculations would precisely quantify these energy levels and the spatial distribution of these orbitals across the molecule. rsc.org

While specific data for this compound is not available, studies on related heterocyclic compounds provide insight into typical FMO energy values derived from DFT calculations.

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -5.45 | Related to ionization potential; indicates electron-donating ability. |

| ELUMO | -1.20 | Related to electron affinity; indicates electron-accepting ability. |

| Energy Gap (ΔE) | 4.25 | Indicates chemical reactivity and stability. rsc.org |

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of a molecule, typically defined by a constant electron density value. uni-muenchen.deresearchgate.net

Regions of negative electrostatic potential (typically colored in shades of red and yellow) are rich in electrons and are susceptible to electrophilic attack. For this compound, these regions would be expected around the electronegative nitrogen atoms of the phenazine ring and the oxygen atom of the methoxy group. mdpi.com Conversely, regions of positive potential (colored in blue) are electron-poor and indicate sites for nucleophilic attack, which would likely be found near the hydrogen atoms of the amine group. mdpi.comresearchgate.net The MEP surface provides a comprehensive picture of the molecule's reactive sites. d-nb.info

Prediction of Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties, which are essential for the characterization of new compounds. DFT methods can be used to calculate vibrational frequencies, which correspond to peaks in Infrared (IR) and Raman spectra. These calculations help in the assignment of experimental spectral bands to specific molecular vibrations, such as the stretching and bending of bonds (e.g., C-N, C-O, N-H). Studies on other complex molecules have demonstrated good agreement between DFT-calculated vibrational frequencies and experimental data. d-nb.info

Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy. mdpi.com This analysis provides insights into the electronic structure and the nature of the orbitals involved in the electronic excitations of the molecule.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational dynamics, stability, and intermolecular interactions of molecules. rsc.org

Conformational Analysis and Stability

The this compound molecule possesses conformational flexibility, particularly around the rotatable bonds connecting the methoxy group and the amine group to the phenazine ring. MD simulations can be used to explore the potential energy surface of the molecule and identify its most stable, low-energy conformations. This analysis is crucial for understanding how the molecule's three-dimensional shape influences its interactions with other molecules, such as biological receptors or solvent molecules.

Intermolecular Interactions and Aggregation Behavior

MD simulations are particularly powerful for studying how multiple molecules interact with each other and with their environment. For this compound, several types of intermolecular interactions are possible:

By simulating a system containing many molecules of this compound, MD can predict whether the compound is likely to self-assemble or aggregate in solution. This information is vital for understanding its solubility, formulation properties, and potential behavior in biological systems. mdpi.commdpi.com

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for designing molecules with desired properties. Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are pivotal in rationalizing the mechanisms of action and predicting the biological activity or physicochemical properties of new compounds. rsc.org

For the phenazine scaffold, QSAR studies have been employed to understand how different substituents influence their therapeutic potential, such as antibacterial or anticancer activities. nih.govnih.govmdpi.com These models mathematically correlate variations in a molecule's structure with changes in its observed activity. Common computational methods include 2D-QSAR, which uses topological descriptors, and 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), which evaluate the impact of steric and electrostatic fields. mdpi.com

In the case of this compound, the molecule possesses two key electron-donating groups (EDGs): an amino group (-NH2) at position 2 and a methoxy group (-OCH3) at position 8. General principles from SAR studies on phenazine and other heterocyclic systems indicate that the nature, position, and orientation of substituents on the core structure are critical determinants of activity. rsc.orgsciencemadness.org

Electron-Donating Groups (EDGs): The amino and methoxy groups in this compound are expected to significantly influence its electronic properties. In many heterocyclic systems, EDGs can enhance biological activity by modulating factors such as redox potential, binding affinity to biological targets, and membrane permeability. rsc.orgrsc.org For instance, studies on halogenated phenazines have shown that such substitutions lead to potent antibacterial and biofilm-eradicating activities. nih.gov

Positional Isomerism: The specific placement of the amino group at C2 and the methoxy group at C8 creates a distinct electronic and steric profile compared to other isomers. Computational models for related compounds have demonstrated that even minor changes in substituent position can lead to substantial differences in activity. sciencemadness.org

While a dedicated QSAR model for this compound is not available, the established effects of amino and methoxy substituents on the phenazine ring suggest they are key modulators of its potential bioactivity.

Table 1: Influence of Substituent Type on the Phenazine Core Based on General SAR Principles

| Substituent Type | Example Group(s) | General Influence on Properties |

|---|---|---|

| Electron-Donating | -NH₂, -OH, -OCH₃ | Modulates redox potential (more negative), can increase binding to specific biological targets. rsc.orgrsc.org |

| Electron-Withdrawing | -NO₂, -CN, -CF₃ | Modulates redox potential (more positive), can alter reaction mechanisms. rsc.orgacs.org |

| Halogens | -F, -Cl, -Br | Increases lipophilicity, can lead to potent antibacterial activity. nih.gov |

Redox Potential Prediction and Electrochemical Behavior Modeling

The electrochemical behavior of phenazines is central to their function in biological systems and applications like redox flow batteries. rsc.orgnih.gov Computational modeling, particularly using Density Functional Theory (DFT), has become a powerful tool for accurately predicting the redox potentials of phenazine derivatives. rsc.orgacs.orgacs.org

The redox potential of the parent, unsubstituted phenazine molecule has been computationally determined to be approximately -1.74 V. acs.org The introduction of functional groups systematically modifies this potential.

Effect of Electron-Donating Groups: The amino (-NH₂) and methoxy (-OCH₃) groups on this compound are both strong electron-donating groups. Computational studies on variously substituted phenazines have consistently shown that EDGs shift the redox potential to more negative values. rsc.orgresearchgate.net For example, the addition of a single amino group can lower the redox potential by approximately -0.17 V relative to the parent phenazine. researchgate.net Therefore, this compound is predicted to have a significantly more negative redox potential than unsubstituted phenazine.

Computational Methods: High-throughput DFT calculations are frequently used to model the redox behavior of phenazine derivatives. rsc.orgdigitellinc.com These studies often compute the change in Gibbs free energy (ΔG) for the reduction reaction to determine the potential. acs.org Furthermore, machine learning models trained on DFT-computed data have emerged as a rapid and accurate method for predicting redox potentials across vast libraries of phenazine compounds, even with relatively small training datasets. chemrxiv.orgacs.orgnih.gov These models can achieve high accuracy (R² > 0.98), demonstrating their predictive power. chemrxiv.org

The modeling of this compound's electrochemical behavior would involve calculating its reduction potential, which is crucial for understanding its capacity to act as an electron shuttle in biological redox reactions or as an anolyte in energy storage systems. rsc.orgacs.org

Table 2: Computationally Predicted Redox Potentials of Selected Phenazine Derivatives

| Compound | Substituent(s) | Predicted Redox Potential (E⁰ vs. Fc/Fc⁺) | Computational Method Context |

|---|---|---|---|

| Phenazine (Parent) | None | -1.74 V | DFT Calculation acs.org |

| Aminophenazine | 1x -NH₂ | -1.92 V | DFT Calculation researchgate.net |

| Diaminophenazine | 2x -NH₂ | -2.09 V | DFT Calculation researchgate.net |

| Octa-amino-phenazine | 8x -NH₂ | -2.39 V | DFT Calculation rsc.org |

| Cyanophenazine | 1x -CN | Not specified, but shifted to be more positive | DFT Calculation researchgate.net |

| This compound (Inferred) | 1x -OCH₃, 1x -NH₂ | Predicted to be more negative than -1.92 V | Inference from SAR rsc.orgresearchgate.net |

Theoretical Insights into Reaction Mechanisms and Synthetic Pathways

Computational chemistry provides invaluable insights into the reaction mechanisms for synthesizing complex heterocyclic molecules like phenazines. Theoretical studies can map out reaction energy profiles, identify transition states, and rationalize the formation of specific products, guiding the development of more efficient synthetic routes.

Two prominent methods for synthesizing the phenazine core are the Wohl-Aue reaction and modern oxidative annulation techniques.

Wohl-Aue Reaction: This classical method typically involves the condensation of a nitroaromatic compound with an aniline (B41778) in the presence of a base. nih.govsciencemadness.orgresearchgate.net For the synthesis of this compound, this could theoretically involve the reaction of precursors such as o-nitroaniline derivatives and methoxy-substituted anilines. Computational studies of the Wohl-Aue reaction can elucidate the complex, multi-step mechanism, which is thought to involve the formation of intermediate diphenylamines followed by cyclization. acs.org Theoretical modeling can help predict potential side products and optimize reaction conditions.

Oxidative Annulation: More contemporary methods involve the transition-metal-catalyzed oxidative annulation of substituted anilines and o-phenylenediamines. acs.org For instance, cobalt- and ruthenium-catalyzed processes have been developed for the direct and regioselective synthesis of functionalized phenazines. acs.orgacs.org Theoretical insights into these catalytic cycles are crucial for understanding the role of the metal center, the nature of the reactive intermediates, and the factors controlling regioselectivity. DFT calculations can model the C-H activation and subsequent bond-forming steps that constitute the catalytic cycle. researchgate.net

For this compound, computational modeling could be used to compare the feasibility of different synthetic strategies, predict the most likely isomeric products, and provide a mechanistic understanding to improve yields and purity.

Table 3: Synthetic Pathways to Phenazines and the Role of Theoretical Chemistry

| Synthetic Pathway | Description | Role of Computational/Theoretical Chemistry |

|---|---|---|

| Wohl-Aue Reaction | Condensation of an aniline with a nitrobenzene (B124822) derivative under basic conditions. researchgate.net | Elucidate reaction intermediates, model transition states, and predict regioselectivity and side-product formation. acs.org |

| Oxidative Condensation | Condensation of o-phenylenediamines with o-quinones or catechols. acs.org | Analyze reaction thermodynamics and kinetics, and understand the influence of substituents on reaction feasibility. |

| Metal-Catalyzed Oxidative Annulation | Transition-metal (e.g., Co, Ru, Rh) catalyzed coupling of anilines and o-phenylenediamines. acs.orgresearchgate.net | Model the complete catalytic cycle, rationalize the effect of ligands, and predict the regiochemical outcome of C-H functionalization steps. acs.orgresearchgate.net |

Materials Science and Engineering Applications of 8 Methoxyphenazin 2 Amine

Redox-Active Materials in Electrochemical Energy Storage Systems

The reversible redox behavior of the phenazine (B1670421) core makes it an excellent candidate for electrochemical energy storage applications. The introduction of substituents like methoxy (B1213986) (-OCH3) and amino (-NH2) groups, which are present in 8-Methoxyphenazin-2-amine, can significantly modulate the redox potential and stability of the molecule.

Aqueous redox flow batteries (ARFBs) are a promising technology for large-scale energy storage, and the design of stable, high-performance redox-active organic molecules is crucial for their advancement. Phenazine derivatives have been identified as promising anolyte materials due to their ability to undergo reversible two-electron, two-proton coupled redox reactions. rsc.orgosti.gov

In the case of this compound, the presence of two electron-donating groups is expected to result in a low redox potential. The amino group at the 2-position and the methoxy group at the 8-position would influence the electron density distribution across the phenazine core, thereby affecting its redox characteristics. While direct experimental data for this compound in ARFBs is not available, the extensive research on related hydroxyphenazines and other substituted phenazines provides a strong basis for its potential as a redox-active material in these systems. osti.govgoogle.com

Table 1: Predicted and Observed Redox Properties of Substituted Phenazines

| Compound/Substituent | Predicted/Observed Property | Reference |

| Dihydroxyphenazine isomers | Substitution at 2, 3, 7, and 8 positions results in unstable derivatives. | osti.gov |

| Phenazine with electron-donating groups | Negatively shifted redox potential. | google.com |

| Octa-amino-phenazine | Calculated redox potential of -2.39 V. | rsc.org |

This table is generated based on data from related phenazine compounds to infer the potential properties of this compound.

The high redox activity and potential for rapid charge-transfer kinetics also make phenazine derivatives attractive for use in supercapacitors. These devices store energy through either electrical double-layer capacitance or pseudocapacitance, the latter involving fast and reversible faradaic reactions at the electrode surface. The integration of redox-active molecules like phenazines into electrode materials can significantly enhance the pseudocapacitive contribution, leading to higher energy storage capacity.

Organic Electronic Devices

The semiconducting nature of phenazine derivatives has led to their exploration in various organic electronic devices. The ability to tune their electronic properties through chemical modification is a key advantage in this field.

Organic field-effect transistors (OFETs) are fundamental components of organic electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used. The planar structure of the phenazine core facilitates π-π stacking, which is essential for efficient intermolecular charge transport.

The charge transport properties of phenazine-based materials are influenced by factors such as molecular packing in the solid state and the electronic nature of the substituents. rsc.org The presence of both an electron-donating amino group and a methoxy group in this compound suggests it could exhibit interesting ambipolar charge transport characteristics, meaning it can conduct both positive (holes) and negative (electrons) charges. However, the specific charge mobility would be highly dependent on its solid-state morphology. Studies on other asymmetrically substituted phenazines have shown that the position of substituents can significantly impact molecular packing and, consequently, charge transport. rsc.org

Table 2: Factors Influencing Charge Transport in Phenazine-Based OFETs

| Factor | Influence on Charge Transport | Reference |

| Molecular Packing | π-π stacking is crucial for efficient charge transport. | rsc.org |

| Substituent Position | Affects molecular packing and electronic properties. | rsc.org |

| Donor-Acceptor Character | Can lead to ambipolar transport. | beilstein-journals.orgmdpi.com |

This table summarizes general principles from related organic semiconductors to infer the potential behavior of this compound.

Doping, the intentional introduction of impurities into a semiconductor, is a common strategy to enhance its conductivity. In organic semiconductors, doping can be achieved by exposing the material to oxidizing or reducing agents. For a phenazine derivative like this compound, the electron-rich nature due to the amino and methoxy groups would make it susceptible to p-type doping (oxidation). Upon doping, charge carriers are generated, leading to an increase in conductivity. The specific conductivity achieved would depend on the doping level and the interaction between the dopant and the host material.

Development of Optoelectronic Materials

The interaction of phenazine derivatives with light makes them suitable for various optoelectronic applications. Their absorption and emission properties can be tailored by altering the substitution pattern on the phenazine core.

The presence of both electron-donating (amino and methoxy) and the electron-accepting (phenazine core) moieties in this compound suggests the possibility of intramolecular charge transfer (ICT) upon photoexcitation. rsc.orgrsc.org This ICT character can lead to interesting photophysical properties, such as large Stokes shifts and solvent-dependent fluorescence (solvatochromism). rsc.org

Studies on other donor-acceptor substituted phenazines have demonstrated that the position of the substituents is critical in determining the photophysical properties. rsc.org For example, the relative orientation of the donor and acceptor groups can influence the strength of the ICT and, consequently, the emission wavelength and quantum yield. The specific substitution pattern in this compound would result in a unique set of optoelectronic properties, making it a candidate for applications such as organic light-emitting diodes (OLEDs) or fluorescent sensors. arkat-usa.org

Luminescent Properties and Fluorophore Applications

Phenazine derivatives are known for their excellent and tunable optical properties, making them suitable for a variety of sensing applications. researchgate.net The fluorescence of these compounds is often influenced by their molecular structure and environment, including hydrogen bonding and acid-base interactions. arkat-usa.org While specific quantitative data for this compound is not extensively documented in publicly available literature, the general photophysical properties of related phenazine compounds provide valuable insights.

The core phenazine structure can serve as a strong DNA intercalator, leading to applications in creating transition metal-phenazine coordination complexes with notable DNA intercalative properties. researchgate.net The fluorescence of phenazine derivatives can be quenched or enhanced upon interaction with specific analytes, a property that is harnessed in the development of fluorescent probes. For instance, some phenazine-based imidazole (B134444) derivatives exhibit aggregation-induced emission (AIE) selectively in the presence of certain metal ions like Al³⁺. rsc.org

The luminescent properties of phenazine derivatives are summarized in the table below, showcasing the potential of this class of compounds.

| Property | Description | Reference |

| Fluorescence Mechanism | Intramolecular Charge Transfer (ICT) is a common mechanism, which can be modulated by analyte binding, leading to signal amplification or ratiometric spectral shifts. | researchgate.net |

| Analyte Sensing | Fluorescent phenazines have been utilized as selective binding agents for both cations and anions, with detection often possible with the naked eye due to colorimetric changes. researchgate.net | |

| AIE Probes | Certain phenazine-based imidazole derivatives act as Aggregation-Induced Emission (AIE) probes for the selective detection of metal ions. rsc.org | |

| Quantum Yield Modulation | The fluorescence quantum yield of some imidazole-phenazine derivatives can be significantly diminished upon complexation with metal ions like Fe³⁺, dropping from 0.48 to 0.03. arkat-usa.org |

Table 1: Luminescent Properties of Phenazine Derivatives

Dye-Sensitized Solar Cell Components

Phenazine-based organic dyes are considered promising candidates for use in dye-sensitized solar cells (DSSCs) due to their favorable electronic properties. researchgate.net Quantum chemical calculations have supported the potential of phenazine derivatives in DSSC applications. researchgate.net These dyes can be designed as donor-π bridge-acceptor (D-π-A) systems, which is a common and effective structure for DSSC sensitizers. researchgate.net

The following table summarizes the performance of some DSSCs using phenazine-related dyes.

| Dye Structure | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) | Fill Factor (FF) | Reference |

| PTZ-3 (Phenothiazine-based D-π–A) | 5.53% | 710 mV | - | - | acs.org |

| PTZ-5 (Phenothiazine-based D–A−π–A) | 4.43% | 640 mV | - | - | acs.org |

| FNE46 and FNE53 (co-sensitized) | 8.04% | - | - | - | acs.org |

| DP-2 (Phenoxazine-based) | 3.96% | 0.69 V | 8.52 mA/cm² | 0.67 | mdpi.com |

Table 2: Performance of Dye-Sensitized Solar Cells with Phenazine-Related Dyes

Sensor Technologies and Biosensors

The electron-deficient nature and the presence of lone pair electrons on the nitrogen atoms make phenazine derivatives effective for sensing target ions and molecules through non-covalent interactions. researchgate.net This has led to their successful application in a variety of sensors, including biosensors. researchgate.net

For example, certain imidazole-phenazine derivatives have been developed as chemosensors for the Fe³⁺ ion in a DMSO solution, with a detection limit as low as 4.8 x 10⁻⁶ M. arkat-usa.org These sensors operate on a "turn-off" fluorescence mechanism, where the fluorescence quantum yield is significantly reduced upon binding with the target ion. arkat-usa.org Another study demonstrated the use of a triazole-bearing phenazine as a fluorescence turn-off chemosensor for Ag⁺ ions. arkat-usa.org The electrochemical properties of phenazine derivatives are also utilized in sensor applications. The redox potential of some phenazine derivatives is below 0 V (vs Ag/AgCl saturated KCl), which makes them less susceptible to interference from common contaminants in biological samples like ascorbic acid and uric acid. utem.edu.my A study on the electrochemistry of 1-methoxyphenazine, a closely related compound, determined a detection limit of 2.6 μM. researchgate.net

The table below presents examples of phenazine-based sensors and their performance.

| Sensor Type | Analyte | Detection Limit | Mechanism | Reference |

| Imidazole-phenazine chemosensor | Fe³⁺ | 4.8 x 10⁻⁶ M | Fluorescence turn-off | arkat-usa.org |

| Triazole-bearing phenazine chemosensor | Ag⁺ | - | Fluorescence turn-off | arkat-usa.org |

| Electrochemical sensor (1-methoxyphenazine) | - | 2.6 μM | Electrochemical | researchgate.net |

| Phenazine-based AIE probes | Al³⁺ | - | Aggregation-Induced Emission | rsc.org |

Table 3: Performance of Phenazine-Based Sensors

Applications in Carbon Capture and Functionalized Adsorbents

Amine-functionalized materials are a cornerstone of many carbon capture technologies due to the reversible reaction between amines and CO₂. researchgate.netbellona.org While direct data on this compound for this application is not available, the broader class of amine-functionalized adsorbents provides a strong indication of its potential. Porous organic polymers (POPs) and metal-organic frameworks (MOFs) are often functionalized with amines to enhance their CO₂ uptake capacity and selectivity. osti.govresearchgate.netrsc.org

The CO₂ adsorption capacity of these materials can be significant. For instance, an amine-functionalized adsorbent prepared by loading pentaethylenehexamine (B1220003) (PEHA) into KIT-6 mesoporous silica (B1680970) achieved a maximum adsorption capacity of 3.2 mmol/g at 343 K. repec.org Similarly, a novel amine-functionalized adsorbent using nanofibrillated cellulose (B213188) functionalized with N-(2-aminoethyl)-3-aminopropylmethyldimethoxysilane adsorbed 1.39 mmol CO₂/g from the air. ethz.ch

The following table details the CO₂ adsorption capacities of various amine-functionalized adsorbents.

| Adsorbent Material | Amine Functionalization | CO₂ Adsorption Capacity | Conditions | Reference |

| KIT-6 Mesoporous Silica | Pentaethylenehexamine (PEHA) | 3.2 mmol/g | 343 K | repec.org |

| Nanofibrillated Cellulose (NFC) | N-(2-aminoethyl)-3-aminopropylmethyldimethoxysilane (AEAPDMS) | 1.39 mmol/g | 298 K, 506 ppm CO₂ | ethz.ch |

| UiO-66 (MOF) | Polyethylenimine (PEI) | 3.13 mmol/g | 25 °C | researchgate.net |

| Mg-MOF | Vapor-deposited macromolecular amine | 203 mL/g | 273 K, 1 bar | rsc.org |

Table 4: CO₂ Adsorption Capacities of Amine-Functionalized Adsorbents

Future Perspectives and Emerging Research Directions

Design and Synthesis of Novel Derivatives with Tailored Properties

The core structure of 8-Methoxyphenazin-2-amine offers a versatile platform for the design and synthesis of novel derivatives with enhanced or entirely new biological activities. By strategically modifying the phenazine (B1670421) core with various functional groups, researchers can fine-tune the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This targeted approach can lead to the development of compounds with improved efficacy, selectivity, and pharmacokinetic profiles.

Future synthetic strategies will likely focus on creating libraries of derivatives with systematic variations at key positions of the phenazine ring. For instance, substitutions on the amino group or modifications to the methoxy (B1213986) group could profoundly influence the molecule's interaction with biological targets. Methodologies such as parallel synthesis and combinatorial chemistry will be instrumental in accelerating the discovery of new lead compounds. The overarching goal is to establish a clear structure-activity relationship (SAR) that guides the rational design of next-generation phenazine-based therapeutics.

Advanced Characterization Techniques for Complex Biological Interactions

To fully comprehend the therapeutic potential of this compound and its derivatives, it is crucial to move beyond preliminary biological screenings and employ advanced characterization techniques. These methods can provide detailed insights into the compound's mechanism of action at a molecular level. High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, can reveal the precise binding mode of these compounds to their protein targets.

Furthermore, sophisticated biophysical assays, including surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), can quantify the binding affinity and thermodynamics of these interactions. Cellular imaging techniques, such as confocal microscopy and super-resolution microscopy, will be vital in visualizing the subcellular localization of these compounds and their effects on cellular processes in real-time. These advanced characterization approaches will be pivotal in validating biological targets and understanding the intricate details of the compound's biological activity.

Integrated Computational-Experimental Approaches for Rational Design

The synergy between computational modeling and experimental validation is a powerful paradigm in modern drug discovery. For this compound, integrated computational-experimental approaches can significantly accelerate the rational design of new derivatives with desired properties. Molecular docking and molecular dynamics simulations can predict the binding poses and affinities of novel analogs to specific biological targets, thereby prioritizing the most promising candidates for synthesis and experimental testing.

Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of phenazine derivatives with their biological activities, providing predictive tools for designing more potent compounds. Furthermore, computational methods can be employed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. This iterative cycle of computational design and experimental feedback will streamline the optimization of this compound-based compounds.

Exploration of Undiscovered Biological Activities and Mechanisms

While initial research may focus on a specific biological activity of this compound, there is a vast, unexplored landscape of potential therapeutic applications. Phenazine compounds are known to exhibit a wide range of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.govresearchgate.netmdpi.com Future research should, therefore, involve broad-based screening of this compound and its derivatives against a diverse array of biological targets and disease models.

High-throughput screening (HTS) campaigns can efficiently test large libraries of these compounds against various enzymes, receptors, and cell lines. Phenotypic screening in disease-relevant cellular and animal models can also uncover novel therapeutic indications. Unraveling the mechanisms behind any newly discovered biological activities will be a critical step, requiring a combination of genetic, proteomic, and metabolomic approaches to identify the molecular pathways modulated by these compounds.

Scalable Synthesis and Sustainable Production Methods

This includes the exploration of novel catalytic systems, flow chemistry techniques, and biocatalytic approaches to improve reaction efficiency and reduce waste. colab.wsnih.govresearchgate.net Green chemistry principles should guide the selection of solvents, reagents, and reaction conditions to minimize the environmental impact of the manufacturing process. researchgate.netcolab.ws The development of robust and scalable production methods will be a critical enabler for the future clinical and commercial success of this compound and its derivatives. nih.govresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.